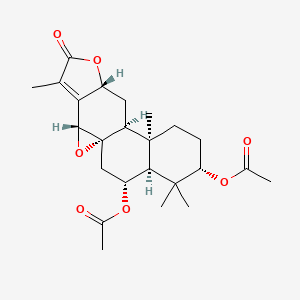

Gelomulide G

描述

Structure

3D Structure

属性

分子式 |

C24H32O7 |

|---|---|

分子量 |

432.5 g/mol |

IUPAC 名称 |

[(1S,3R,8R,10S,11S,14S,16S,17R)-17-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl] acetate |

InChI |

InChI=1S/C24H32O7/c1-11-18-14(30-21(11)27)9-16-23(6)8-7-17(29-13(3)26)22(4,5)19(23)15(28-12(2)25)10-24(16)20(18)31-24/h14-17,19-20H,7-10H2,1-6H3/t14-,15-,16+,17+,19-,20-,23-,24+/m1/s1 |

InChI 键 |

KTOGURYEQRFUME-SKOXMUMBSA-N |

手性 SMILES |

CC1=C2[C@@H](C[C@H]3[C@]4(CC[C@@H](C([C@H]4[C@@H](C[C@@]35[C@@H]2O5)OC(=O)C)(C)C)OC(=O)C)C)OC1=O |

规范 SMILES |

CC1=C2C(CC3C4(CCC(C(C4C(CC35C2O5)OC(=O)C)(C)C)OC(=O)C)C)OC1=O |

同义词 |

3,6-diacetoxy-8,14-epoxyabiet-13(15)-en-16,21-olide 3beta,6beta-diacetoxy-8beta,14beta-epoxyabiet-13(15)-en-16,21-olide gelomulide G |

产品来源 |

United States |

Isolation, Structural Elucidation, and Chemodiversity of Gelomulide G

Comprehensive Spectroscopic and Spectrometric Characterization

Utilization of 1D (1H, 13C, DEPT) NMR Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool in the structural elucidation of novel natural products, providing a highly accurate mass measurement that allows for the determination of a compound's elemental composition. In the characterization of gelomulides and related diterpene lactones, HRMS is routinely employed to establish the molecular formula, which is the first step in deducing the structure.

For instance, in the analysis of related modified ent-abietane diterpenoids, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to confirm the molecular formula. acs.org The detection of a protonated molecular ion [M+H]⁺ allows for the calculation of the precise mass, which is then compared to the theoretical mass for a proposed formula. acs.orgmdpi.com For example, a molecular ion [M+H]⁺ at m/z 329.1754 was found to be consistent with the molecular formula C₂₀H₂₄O₄. acs.org This level of accuracy, typically within a few parts per million (ppm), provides strong evidence for the elemental composition and the degree of unsaturation (double bond equivalents). This technique was fundamental in identifying the molecular formula of Gelomulide G as C₂₄H₃₀O₇. nih.gov

Table 1: Representative HRMS Data for Diterpenoid Lactones

| Compound | Ion Type | Observed m/z | Calculated m/z | Molecular Formula | Source |

| Zanzibariolide A | [M+H]⁺ | 329.1754 | 329.1753 | C₂₀H₂₄O₄ | acs.org |

| Usambariphane E | [M+H]⁺ | 801.3356 | 801.3328 | C₄₁H₅₂O₁₆ | mdpi.com |

| Unnamed Diterpenoid | [M+H]⁺ | 495.2385 | 495.2377 | C₂₉H₃₄O₇ | mdpi.com |

This table showcases examples of how HRMS is used to determine the molecular formulas of complex diterpenoids by comparing experimentally observed mass-to-charge ratios with calculated values.

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. glycoforum.gr.jp This technique provides unambiguous proof of atomic connectivity, configuration, and conformation, which is essential for complex stereochemically rich molecules like this compound. acs.orgnaist.jp

The process involves irradiating a single, high-quality crystal of the compound with X-rays. glycoforum.gr.jp The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. acs.orgglycoforum.gr.jp For many diterpenoids isolated from Suregada species, X-ray diffraction analysis has been indispensable in confirming their structures. acs.orgbiocrick.com For example, the structures of zanzibariolides A and B were unequivocally confirmed by single-crystal X-ray diffraction. acs.org This method is often used to validate stereochemical assignments that were initially proposed based on other spectroscopic data or biosynthetic considerations. usm.edu The successful growth of X-ray quality crystals, often achieved by slow evaporation from a suitable solvent system like CH₂Cl₂–isohexane, is a prerequisite for this powerful analysis. acs.orgusm.edu

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Confirmation

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules in solution. encyclopedia.pubntu.edu.sg It measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. univr.itcreative-proteomics.com The resulting ECD spectrum, with its characteristic positive or negative Cotton effects, is highly sensitive to the spatial arrangement of atoms and functional groups, making it a valuable tool for assigning the absolute configuration of stereocenters. univr.it

In the study of diterpene lactones like the gelomulides, ECD is often used in conjunction with other methods to confirm stereochemical assignments. biocrick.com The α,β-unsaturated lactone moiety present in many gelomulides is a key chromophore that gives rise to distinct ECD signals. acs.org The sign and magnitude of the Cotton effects can be compared to those of known related compounds or to theoretical spectra calculated using quantum chemical methods. This comparison allows for the determination of the absolute configuration of the molecule. For example, a weak positive Cotton effect observed around 320 nm was used as evidence in the structural elucidation of a related diterpenoid. acs.org This spectroscopic method was instrumental in confirming the stereochemistry of a large family of gelomulides isolated from Gelonium aequoreum. biocrick.comchemfaces.com

Mosher's Method in Stereochemical Assignment

Mosher's method is a nuclear magnetic resonance (NMR) technique used to determine the absolute configuration of chiral secondary alcohols and amines. usm.eduillinois.edu The method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. usm.eduresearchgate.net

The underlying principle is that the phenyl group of the MTPA reagent creates a distinct anisotropic magnetic field. illinois.edu This leads to differential shielding or deshielding of the protons near the newly formed ester linkage in the two diastereomers. researchgate.net By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter, the absolute configuration can be deduced. usm.eduillinois.edu A consistent pattern of positive Δδ values for protons on one side of the molecule and negative values on the other allows for the assignment of the (R) or (S) configuration at the alcohol-bearing carbon. illinois.edu This method has been successfully applied to determine the stereochemistry of numerous natural products, including complex diterpenes, providing crucial data that complements information from other techniques like X-ray crystallography and ECD. biocrick.comusm.edu

Chemodiversity of this compound and Related Diterpene Lactones

This compound belongs to the ent-abietane class of diterpenoids, a structurally diverse group of natural products frequently isolated from plants of the Suregada (formerly Gelonium) genus. nih.govnih.gov The chemodiversity within this family is remarkable, arising from various oxidative modifications of the core ent-abietane skeleton. These modifications include the formation of lactone rings, epoxides, and the introduction of multiple hydroxyl and acetyl groups at various positions. nih.govnih.gov

The genus Suregada is a rich source of these compounds. For example, extensive phytochemical investigation of Gelonium aequoreum led to the isolation of seventeen ent-abietane diterpenes, named Gelomulide K through Gelomulide X, alongside other known compounds. biocrick.comchemfaces.com Similarly, studies on Suregada zanzibariensis and Suregada multiflora have yielded a variety of related structures, including Gelomulides A, D, E, and F. acs.orgtubitak.gov.trtubitak.gov.tr

The structural variations among these compounds are often subtle yet significant. For instance, the microbial transformation of this compound (3β,6β-diacetoxy-8β,14β-epoxyabiet-13(15)-en-16,12-olide) using different microorganisms like Aspergillus niger and Cunninghamella elegans produced several new derivatives through hydroxylation, hydrolysis, and rearrangement reactions, further expanding the chemical space of this compound class. nih.gov This inherent chemodiversity highlights the biosynthetic plasticity within the Suregada genus and provides a multitude of structurally related compounds for further scientific investigation. nih.gov

Biosynthetic Pathways and Precursor Studies of Gelomulide G

Proposed General Biosynthetic Routes for Ent-Abietane Diterpenoids

The biosynthesis of ent-abietane diterpenoids, such as Gelomulide G, originates from the precursor molecule, geranylgeranyl pyrophosphate (GGPP) researchgate.netfrontiersin.org. This C20 isoprenoid is the central building block for all diterpenes researchgate.netwikipedia.orgresearchgate.net. The pathway to ent-abietanes typically involves the cyclization of GGPP catalyzed by diterpene synthases (diTPSs) researchgate.netresearchgate.net.

A common route for the formation of bicyclic diterpene skeletons involves the conversion of GGPP to (-)-copalyl pyrophosphate ((-)-CPP) by a class II diTPS, such as ent-copalyl-diphosphate synthase (ent-CPPS) nih.govfrontiersin.org. (-)-CPP then undergoes further cyclization and rearrangement catalyzed by a class I diTPS, like kaurene synthase, to produce various diterpene skeletons, including the ent-abietane framework nih.gov. Alternatively, some ent-abietane lactones, including certain jolkinolides, are suggested to be biosynthesized from ent-neoabietadiene nih.gov. This proposed route involves oxidation steps leading to intermediates with a highly oxidized ent-abietane skeleton, which subsequently undergo intramolecular cyclization, oxidation, and dehydration reactions to form the lactone ring nih.govresearchgate.net.

Identification of Key Intermediates (e.g., Geranylgeranyl Pyrophosphate)

The pivotal intermediate in the biosynthesis of this compound and other diterpenoids is geranylgeranyl pyrophosphate (GGPP) researchgate.netwikipedia.orgresearchgate.net. GGPP is a C20 molecule formed through the sequential addition of isopentenyl pyrophosphate (IPP) units to dimethylallyl pyrophosphate (DMAPP), catalyzed by prenyltransferases, specifically geranylgeranyl pyrophosphate synthase (GGPPS) frontiersin.orgwikipedia.orgbiorxiv.org. This process occurs primarily in plastids in plants, although GGPP can also be produced in the cytosol and mitochondria for the biosynthesis of specific diterpenoids biorxiv.org.

GGPP serves as a branch point for the biosynthesis of various classes of terpenoids, including carotenoids, gibberellins, tocopherols, and chlorophylls, in addition to diterpenes wikipedia.orgbiorxiv.org. Its availability is considered a potential metabolic constraint in the accumulation of abietane (B96969) diterpenoids frontiersin.org.

Table 1: Key Intermediate in this compound Biosynthesis

| Compound Name | Molecular Formula | PubChem CID | Role in Biosynthesis |

| Geranylgeranyl Pyrophosphate | C₂₀H₃₆O₇P₂ | 447277 | Universal diterpene precursor |

Enzymatic Steps and Genetic Control in this compound Production

The conversion of GGPP to the ent-abietane skeleton involves specific enzymatic steps catalyzed by diterpene synthases (diTPSs) researchgate.netresearchgate.net. The initial cyclization of GGPP to bicyclic intermediates like (-)-CPP is mediated by class II diTPSs, such as ent-CPPS nih.govfrontiersin.org. Subsequent modifications of the diterpene skeleton, including cyclization, oxidation, and rearrangement, are carried out by class I diTPSs and other modifying enzymes like cytochrome P450 monooxygenases (CYPs) and dioxygenases researchgate.netresearchgate.net.

While the precise enzymatic cascade leading specifically to this compound has not been fully elucidated, studies on the biosynthesis of other ent-abietane diterpenoids in plants provide insights into the likely enzymatic machinery involved researchgate.netresearchgate.netrsc.org. These studies suggest that after the formation of the core ent-abietane skeleton, a series of oxidation, cyclization, and potentially methyl shift reactions occur to yield the specific structural features of this compound, including its lactone ring nih.govresearchgate.netacs.org. For instance, the formation of a terminal double bond at C-4 in some modified ent-abietane diterpenoids from Suregada is proposed to involve an enzymatic 1,2-methyl shift followed by dehydrogenation acs.orgnih.govjyu.fi.

Genetic control over this compound production would involve the genes encoding the relevant diTPSs, CYPs, and other modifying enzymes in the producing Suregada species. Studies on other plant systems have shown that engineering the expression of genes like GGPPS and CPPS can significantly impact the accumulation of abietane diterpenoids, indicating their regulatory roles frontiersin.org.

Comparative Analysis of Biosynthesis within Suregada Species

The Suregada genus is known to be a rich source of diverse diterpenoids, with ent-abietane diterpenoids being a major class of compounds isolated from these plants nih.govresearchgate.netmdpi.com. The presence of this compound and other gelomulides in various Suregada species suggests a conserved core biosynthetic pathway for these compounds within the genus nih.govresearchgate.netresearchgate.net.

While the general steps from GGPP to the ent-abietane skeleton are likely similar across Suregada species, variations in downstream enzymatic modifications, such as specific oxidation patterns, cyclization events, and functional group additions, contribute to the structural diversity observed among the diterpenoids isolated from different species researchgate.netresearchgate.netmdpi.com. For example, Suregada zanzibariensis has been shown to contain modified ent-abietane diterpenoids with unique features like a terminal olefinic bond at C-4, suggesting species-specific enzymatic activities acs.orgnih.gov.

Comparative studies of the transcriptomes and enzyme activities related to diterpene biosynthesis in different Suregada species could provide a deeper understanding of the genetic and enzymatic basis for the observed chemical diversity, including the specific pathway leading to this compound.

Chemical and Microbial Transformations of Gelomulide G

Semisynthetic Derivatization Strategies

Semisynthetic approaches involving chemical modifications of Gelomulide G have been employed to create derivatives. These strategies often target specific functional groups within the molecule to alter its chemical properties.

Chemical derivatization of this compound has been achieved through reactions such as acidic and basic hydrolysis. hec.gov.pk For instance, treatment of this compound with ethanolic potassium hydroxide (B78521) (KOH) results in the β-elimination of an acetate (B1210297) group, yielding Gelomulide D. tubitak.gov.tr Similarly, acidic hydrolysis can also lead to the formation of new derivatives. hec.gov.pk The structures of these resulting compounds are typically elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. tubitak.gov.trnih.gov

The targeted transformation of functional groups in this compound allows for the specific alteration of its structure. A notable example is the chemoselective and diastereoselective reduction of Gelomulide F, a related compound, using sodium borohydride (B1222165) (NaBH4) to yield a novel compound. tubitak.gov.tr While this specific reaction was on Gelomulide F, it demonstrates the potential for targeted functional group transformations on the Gelomulide scaffold.

Chemical Modification Reactions and Product Analysis

Biotransformation via Microbial Systems

The use of microbial systems as biocatalysts offers a powerful and environmentally friendly approach, often referred to as 'green chemistry', for the structural modification of natural products like this compound. sci-hub.se Fungi, in particular, produce a wide array of enzymes capable of catalyzing various reactions, including hydroxylations, oxidations, and reductions, often with high regio- and stereoselectivity. sci-hub.seintellectualarchive.com

The incubation of this compound with the filamentous fungi Aspergillus niger and Cunninghamella elegans has been shown to yield several new metabolites. nih.gov Aspergillus niger transforms this compound into two main products through hydroxylation and subsequent rearrangement. nih.govresearchgate.net Cunninghamella elegans also hydroxylates this compound and can selectively deacetylate the parent compound. nih.gov

The following table summarizes the metabolites produced from the biotransformation of this compound by these fungi:

Interactive Data Table: Microbial Transformation Products of this compound

| Parent Compound | Microorganism | Metabolite | Transformation Type |

|---|---|---|---|

| This compound | Aspergillus niger | 3β,6β-diacetoxy-8β,14β-dihydroxyabiet-13(15)-en-16,12-olide | Dihydroxylation |

| This compound | Aspergillus niger | 3β,6β-diacetoxy-14β-hydroxyabieta-8(9),13(15)-dien-16,12-olide | Dehydration/Rearrangement |

| This compound | Cunninghamella elegans | 3β,6β-diacetoxy-8β,14α-dihydroxyabiet-13(15)-en-16,12-olide | Dihydroxylation (epimer) |

| This compound | Cunninghamella elegans | 3β-acetoxy-6β-hydroxy-8β,14β-epoxyabiet-13(15)-en-16,12-olide | Deacetylation |

A key advantage of microbial transformations is their high degree of regio- and stereoselectivity, which can be difficult to achieve through conventional chemical synthesis. intellectualarchive.com In the case of this compound, Cunninghamella elegans produced the 14-epimer of one of the dihydroxylated metabolites obtained from the Aspergillus niger transformation, highlighting the stereoselective nature of the fungal enzymes. nih.gov This selectivity is crucial for generating specific isomers with potentially different biological activities.

The biotransformation of this compound demonstrates the significant potential of using microbial catalysts to generate a library of novel analogues. nih.govresearchgate.net These biocatalytic systems can introduce a variety of functional groups at different positions on the this compound scaffold, leading to compounds with modified properties. sci-hub.se This approach provides access to a diverse range of structures that can be further evaluated for their biological activities, offering a sustainable and efficient method for drug discovery and development. capes.gov.brnih.gov

Mimicking Endogenous Metabolic Pathways through Microbial Biotransformation

The study of how chemical compounds are metabolized in the body is a critical component of drug discovery and development. Microbial biotransformation serves as a valuable and efficient tool for predicting and simulating the metabolic fate of xenobiotics, including natural products like this compound, in mammals. eolss.netresearchgate.net This approach, often termed "Microbial Models of Mammalian Metabolism," leverages the enzymatic machinery of microorganisms, which often mirrors the metabolic pathways found in higher organisms, particularly those mediated by cytochrome P450-dependent monooxygenases. eolss.netresearchgate.net Fungi such as Aspergillus niger and Cunninghamella elegans are particularly well-regarded in this field for their ability to catalyze a wide range of reactions, including hydroxylations, that are analogous to Phase I metabolism in mammals. science.govmdpi.comresearchgate.net By incubating a compound with these microorganisms, researchers can generate metabolites that are likely to be produced in vivo, providing an early-stage, cost-effective, and scalable method to study metabolic pathways without the immediate need for animal models. researchgate.netnih.gov

Research into the microbial transformation of this compound has demonstrated the utility of this approach, yielding several new metabolites through processes that mimic typical endogenous metabolic reactions. nih.gov

Incubation of this compound with the fungus Aspergillus niger resulted in two primary transformed products. nih.gov These transformations involved the opening of the epoxide ring and subsequent dehydration, classic reactions that can be analogized to metabolic pathways in higher organisms. nih.gov The first metabolite was formed through the hydrolysis of the C-8/C-14 epoxide, and the second was a result of the subsequent elimination of a water molecule. nih.gov

Similarly, when this compound was subjected to biotransformation with Cunninghamella elegans, two different metabolites were isolated. nih.gov One of the key transformations was a stereospecific hydrolysis of the epoxide, leading to a different diastereomer than that produced by A. niger. nih.gov The other transformation involved a selective deacetylation, demonstrating the diverse enzymatic capabilities of these microorganisms. nih.gov

The structures of these new compounds were elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These findings not only expand the chemical diversity of the gelomulide class of compounds but also provide insight into the potential metabolic pathways of this compound in more complex biological systems.

Detailed Research Findings

The biotransformation of this compound by two distinct fungal strains yielded four new metabolites, highlighting the diverse catalytic abilities of these microorganisms.

Transformation by Aspergillus niger : Incubation with A. niger led to the formation of two metabolites. The reactions primarily involved the cleavage of the 8β,14β-epoxy ring. nih.gov

Metabolite 1 : 3β,6β-diacetoxy-8β,14β-dihydroxyabiet-13(15)-en-16,12-olide. This compound results from the hydrolytic opening of the epoxide ring. nih.gov

Metabolite 2 : 3β,6β-diacetoxy-14β-hydroxyabieta-8(9),13(15)-dien-16,12-olide. This metabolite is formed through the dehydration of the dihydroxy intermediate. nih.gov

Transformation by Cunninghamella elegans : This fungus produced two different metabolites from this compound. The transformations included stereoselective epoxide hydrolysis and partial deacetylation. nih.gov

Metabolite 3 : 3β,6β-diacetoxy-8β,14α-dihydroxyabiet-13(15)-en-16,12-olide. This is the 14-epimer of the dihydroxy metabolite produced by A. niger, indicating a different stereochemical outcome of the epoxide ring opening. nih.gov

Metabolite 4 : 3β-acetoxy-6β-hydroxy-8β,14β-epoxyabiet-13(15)-en-16,12-olide. This metabolite is the result of selective hydrolysis of the acetyl group at the C-6 position. nih.gov

Data Tables

Table 1: Microbial Transformation of this compound by Aspergillus niger

| Starting Compound | Microorganism | Resulting Metabolite(s) | Transformation Type |

|---|---|---|---|

| This compound | Aspergillus niger | 3β,6β-diacetoxy-8β,14β-dihydroxyabiet-13(15)-en-16,12-olide | Epoxide Hydrolysis |

Table 2: Microbial Transformation of this compound by Cunninghamella elegans

| Starting Compound | Microorganism | Resulting Metabolite(s) | Transformation Type |

|---|---|---|---|

| This compound | Cunninghamella elegans | 3β,6β-diacetoxy-8β,14α-dihydroxyabiet-13(15)-en-16,12-olide | Stereoselective Epoxide Hydrolysis |

Structure Activity Relationship Sar Studies of Gelomulide G and Its Analogues in Vitro

Design and Synthesis of Chemically Modified Gelomulide G Analogues

The design and synthesis of this compound analogues typically involve chemical transformations of the parent compound or isolation of naturally occurring derivatives from related plant sources. Microbial transformations have also been employed to yield modified gelomulides. For instance, incubation of this compound with Aspergillus niger resulted in the formation of dihydroxy analogues, while Cunninghamella elegans yielded an epimer and a deacetylated derivative. researchgate.netresearchgate.net Chemical methods, such as treatment with KOH or reduction with NaBH₄, have also been used to modify related diterpene lactones like Gelomulide F, leading to compounds with altered functional groups and stereochemistry. tubitak.gov.tr These methods allow for the creation of a diverse set of analogues with variations in specific positions and functional groups, which are then used for SAR analysis.

Elucidation of Key Pharmacophoric Features for Biological Activity

Research suggests that certain structural elements within the ent-abietane skeleton of this compound are critical for its biological activity. For antileishmanial activity, the presence of a C-8/14 epoxide is indicated as important, along with an unsubstituted C-1 position. researchgate.netresearchgate.net This highlights the significance of this specific epoxy linkage and the chemical environment around the C-1 carbon for the compound's efficacy against Leishmania donovani promastigotes in vitro. researchgate.netresearchgate.net

Impact of Specific Substitutions (e.g., Acetylation, Epoxy Linkages, Keto Groups) on In Vitro Profiles

Specific chemical substitutions on the this compound structure have been shown to influence its in vitro biological activity. For antileishmanial potential, the presence of an acetyl group at positions C-3 and C-6 generally augmented the activity. researchgate.netresearchgate.net Conversely, a keto group at C-1 typically lowered the activity, unless it was part of an α,β-unsaturated system. researchgate.netresearchgate.net The C-8/14 epoxide is also identified as a key feature for activity. researchgate.netresearchgate.net These findings demonstrate that the nature and position of functional groups significantly impact the in vitro biological profile of this compound analogues.

Stereochemical Influences on In Vitro Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms, plays a role in the biological activity of diterpenoids. While specific detailed in vitro stereochemical SAR data for this compound itself is limited in the provided context, studies on related diterpenoids highlight the importance of stereochemical configurations at various carbons. For instance, the stereochemistry at C-9 and C-10 in the decalin part of abietane (B96969) diterpenoids can be cis or trans, influencing their orientation. nih.gov Microbial transformations of this compound have been shown to yield epimers, such as the 14-epimer, indicating that subtle changes in stereochemistry can occur and potentially affect activity, although the specific in vitro activity of this epimer is not detailed in the provided snippets. researchgate.net The stereochemistry of hydroxyl groups resulting from reductions can also be determined and is relevant to understanding the structure-activity relationship. tubitak.gov.tr

Development of Focused Libraries for SAR Analysis

The development of focused libraries of this compound analogues is a strategic approach to systematically explore the SAR. While the provided information doesn't explicitly detail the creation of a dedicated "focused library" specifically for this compound, the isolation of numerous related ent-abietane diterpenes from Gelonium aequoreum and Suregada multiflora, including various gelomulides (K, L, M, N, etc.), represents a natural source of diverse analogues that can be used for comparative in vitro SAR studies. researchgate.netresearchgate.netchemfaces.combiocrick.com Additionally, the chemical and microbial transformations yielding modified derivatives contribute to building a set of compounds for such analysis. researchgate.netresearchgate.nettubitak.gov.tr Research on other compound classes, like evodiamine, also demonstrates the utility of analyzing the activity of related compounds with different substitutions to understand SAR. plos.orgnih.gov

Biological Activities and Mechanistic Investigations of Gelomulide G in Vitro and Cellular Studies

In Vitro Antileishmanial Activity against Parasitic Promastigotes

Studies have demonstrated the significant in vitro antileishmanial activity of Gelomulide G. Natural diterpenes, including this compound, isolated from Suregada multiflora, have shown notable activity against Leishmania donovani promastigotes. This compound was found to be significantly active with an IC50 value below 20 µg/ml. nih.govlibretexts.orgdntb.gov.ua This indicates its potential as an agent against leishmaniasis in laboratory settings.

In Vitro Cytotoxicity and Anti-proliferative Effects in Human Cancer Cell Lines (e.g., lung, breast, liver)

Ent-abietane diterpenoids, the class of compounds to which this compound belongs, have been reported to exhibit cytotoxic effects against various cancer cell lines. vulcanchem.com While specific detailed data for this compound across a broad panel of cancer cell lines like lung, breast, and liver were not comprehensively available in the provided information, studies on related compounds from the Suregada genus offer insights into the potential activities of this class. For instance, Gelomulide E, another diterpene lactone from S. multiflora, demonstrated potency against the lung cancer cell line NCI H490, showing over 85% growth inhibition at a concentration of 5x10⁻⁵ M. Related diterpenes from Suregada zanzibariensis, including Gelomulide A and G, have also been identified in extracts exhibiting cytotoxicity against cancer cell lines such as UACC62 melanoma, MCF-7 breast cancer, and TK10 renal cells.

Assessment of Cell Viability and Growth Inhibition

The assessment of cell viability and growth inhibition is a primary method to evaluate the cytotoxic potential of a compound. For this compound, this has been quantified in the context of its antileishmanial activity, where its IC50 value against L. donovani promastigotes was determined to be below 20 µg/ml. nih.govlibretexts.orgdntb.gov.ua While direct IC50 data for this compound against a wide range of human cancer cell lines was not prominent in the search results, the activity of closely related compounds like Gelomulide E against lung cancer cells and Gelomulide B against MCF-7 and UACC62 cells suggests that this compound likely possesses similar anti-proliferative effects on cancer cells.

Data for the in vitro antileishmanial activity of this compound:

| Compound | Target Parasite | IC50 (µg/ml) | Source |

| This compound | Leishmania donovani | < 20 | nih.govlibretexts.orgdntb.gov.ua |

Induction of Programmed Cell Death (Apoptosis) Pathways

Apoptosis, or programmed cell death, is a crucial mechanism targeted by many anti-cancer agents. While direct detailed mechanistic studies on this compound's induction of apoptosis were not extensively available, research on related diterpenes provides relevant context. The induction of apoptosis often involves complex signaling pathways, including mitochondrial and endoplasmic reticulum stress-mediated routes.

Mitochondrial Pathway Modulation

The mitochondrial apoptotic pathway, also known as the intrinsic pathway, is frequently modulated by cytotoxic compounds. This pathway involves changes in mitochondrial membrane potential and the release of pro-apoptotic factors. Studies on extracts containing related diterpenes or on other related compounds have indicated the involvement of the mitochondrial pathway in their pro-apoptotic effects. For instance, an extract from Gelidium latifolium, a genus related to Suregada, was shown to induce apoptosis in melanoma cells, potentially via a mitochondria-dependent intrinsic pathway, indicated by altered expression of genes like p53, Bax, Bak, and Bcl2. Similarly, Gelomulide B has been reported to induce apoptosis through mitochondrial pathways. Another study on a related compound (ketone I) showed apoptosis induction evidenced by changes in mitochondrial membrane potential. These findings suggest that this compound may also exert its pro-apoptotic effects, at least in part, through the modulation of the mitochondrial pathway.

Cell Cycle Arrest Mechanisms

Regulation of the cell cycle is critical for controlling cell proliferation, and disruption of this process is a hallmark of cancer. Many anti-cancer agents induce cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M) to prevent uncontrolled cell division. Key regulators of the cell cycle include proteins like p53 and retinoblastoma protein (pRb). While the provided search results did not offer specific data on this compound's ability to induce cell cycle arrest in cancer cells, other natural products and cytotoxic agents are known to exert their anti-proliferative effects by halting the cell cycle. Further research would be needed to determine if this compound influences cell cycle progression in cancer cells.

Anti-inflammatory Effects at the Cellular and Molecular Levels

While the genus Suregada, from which this compound is isolated, has been reported to possess anti-inflammatory properties, specific detailed research findings on the anti-inflammatory effects of this compound itself at the cellular and molecular levels are limited in the available literature. Terpenoids, as a class of natural products, are known to exhibit a range of biological activities including anti-inflammatory effects. However, direct evidence demonstrating this compound's specific impact on inflammatory processes was not prominently featured in the consulted sources.

Modulation of Inflammatory Mediators and Signaling Pathways

Specific data detailing how this compound modulates inflammatory mediators or signaling pathways in cellular systems was not found in the provided search results.

Antimicrobial and Antifungal Activity Assessment (In Vitro)

Assessments of the antimicrobial and antifungal activity of this compound in vitro are not extensively detailed in the provided information. While terpenoids are recognized for their antibacterial and antifungal activities, direct research findings specifically on this compound were not prominent in the search results. Some studies on microbial transformations of related compounds or other natural products mention antimicrobial assessments of the resulting metabolites, but this does not directly reflect the activity of this compound itself.

Molecular Mechanisms of Action Studies

Investigations into the molecular mechanisms of action of this compound appear to be an ongoing area of research, with some focus on its antileishmanial activity and biotransformation pathways.

Receptor Binding and Ligand-Protein Interaction Analysis

Specific studies detailing receptor binding or ligand-protein interaction analyses for this compound were not found in the provided search results.

Enzyme Inhibition or Activation Profiling (e.g., Butyrylcholinesterase Activity)

Information regarding the enzyme inhibition or activation profiling of this compound, including its potential effects on enzymes such as butyrylcholinesterase, was not available in the consulted sources. While butyrylcholinesterase inhibitory activity was mentioned in the context of microbial transformation products of a different compound, this activity was not attributed to this compound.

Gene Expression Regulation and Proteomic Alterations in Cellular Systems

Research findings specifically on the effects of this compound on gene expression regulation or proteomic alterations in cellular systems were not found in the provided search results. Studies on microbial transformations of this compound have focused on identifying metabolites produced by fungal incubation.

Despite the limited information in the specific areas requested by the outline, this compound has demonstrated significant antileishmanial activity in vitro. This compound, along with Gelomulide A, displayed significant antileishmanial activity with IC50 values below 20 µg·mL−1.

Antileishmanial Activity of this compound (In Vitro)

| Compound | IC50 (µg·mL−1) |

| This compound | < 20 |

| Gelomulide A | < 20 |

Note: Data derived from in vitro studies.

Microbial transformation studies have also been conducted on this compound. Incubation of this compound with Aspergillus niger afforded two new metabolites, 3β,6β-diacetoxy-8β,14β-dihydroxyabiet-13(15)-en-16,12-olide and 3β,6β-diacetoxy-14β-hydroxyabieta-8(9),13(15)-dien-16,12-olide. Incubation with Cunninghamella elegans yielded the 14-epimer of the dihydroxy compound, 3β,6β-diacetoxy-8β,14α-dihydroxyabiet-13(15)-en-16,12-olide, along with 3β-acetoxy-6β-hydroxy-8β,14β-epoxyabiet-13(15)-en-16,12-olide.

Modulation of Key Cellular Signaling Cascades (e.g., ATR-Chk1 pathway interactions)

Based on the currently available literature from the conducted searches, detailed research findings and specific data tables regarding the modulation of key cellular signaling cascades, such as the ATR-Chk1 pathway interactions, directly by this compound are not provided. While related diterpenoids from the Suregada genus, such as Gelomulide K and Gelomulide B, have been investigated for their effects on various signaling pathways including Akt/mTOR and ROS-mediated pathways, this information cannot be extrapolated and attributed to this compound without specific studies on the compound itself. The ATR-Chk1 pathway is a critical component of the DNA damage response, involved in cell cycle control and maintaining genomic stability, and its modulation is a significant area of cancer research. However, the specific interactions and effects of this compound on this or other cellular signaling cascades require further dedicated investigation to elucidate its precise mechanisms of action at the molecular level.

Analytical Methodologies for Gelomulide G Quantification and Detection

Development of Robust Chromatographic Methods for Quantitative Analysis in Biological Matrices (e.g., cell culture extracts)

Developing robust chromatographic methods for quantifying natural products in biological matrices presents unique challenges due to the complexity of the sample matrix. Biological extracts contain a myriad of endogenous compounds that can interfere with the separation and detection of the analyte of interest. Therefore, effective sample preparation and optimized chromatographic conditions are paramount.

For the analysis of gelomulides and related diterpenoids, various chromatographic techniques have been employed for isolation and analysis, including column chromatography, silica (B1680970) gel chromatography, and Sephadex LH-20 chromatography nih.govlibretexts.orgdntb.gov.uavulcanchem.com. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are particularly valuable for the analysis of such compounds in complex mixtures due to their high separation efficiency and compatibility with various detectors libretexts.orgdntb.gov.ua.

Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of relatively nonpolar to moderately polar compounds like diterpene lactones. Studies on the isolation and analysis of gelomulides have utilized C18 stationary phases libretexts.orgdntb.gov.ua. The mobile phase typically consists of a mixture of water and organic solvents such as methanol (B129727) or acetonitrile, often with the addition of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection dntb.gov.ua.

While specific quantitative methods for Gelomulide G in cell culture extracts were not extensively detailed in the reviewed literature, the principles and techniques applied to the quantification of other natural products in biological matrices are directly applicable. For instance, HPLC-DAD has been successfully used for the quantification of parvifloron D in Plectranthus ecklonii extracts and cell culture samples. This involved optimizing a gradient elution program using methanol, acetonitrile, and an aqueous solution of trichloroacetic acid on a reversed-phase C18 column.

The development of a robust method for this compound in cell culture extracts would involve:

Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. Techniques like liquid-liquid extraction or solid-phase extraction could be explored based on the chemical properties of this compound. Protein precipitation is another common method for biological matrices.

Chromatographic Optimization: Selecting the appropriate stationary phase (e.g., C18, phenyl-hexyl), mobile phase composition, gradient profile, flow rate, and temperature to achieve adequate separation of this compound from matrix components.

Validation: Once developed, the method would need to be validated according to guidelines (e.g., linearity, accuracy, precision, limit of detection, limit of quantification) to ensure its reliability for quantitative analysis.

High-Resolution Separation and Detection Techniques

High-resolution separation techniques, particularly UHPLC, offer significant advantages in terms of speed, peak capacity, and sensitivity compared to conventional HPLC. The use of smaller particle size stationary phases in UHPLC columns allows for sharper peaks and improved resolution, which is beneficial when analyzing complex biological extracts. UHPLC systems are often coupled with sensitive detectors to maximize the information obtained from a sample.

Diode Array Detection (DAD) is a common detection method used in conjunction with HPLC. DAD provides full UV-Vis spectra across a range of wavelengths, allowing for the detection of compounds with chromophores and providing spectral information that can aid in peak identification and purity assessment. For compounds like this compound that likely possess UV-absorbing functionalities (e.g., conjugated systems), DAD can serve as a valuable detection method for quantification.

However, for trace analysis and when dealing with highly complex matrices, coupling high-resolution separation with more selective and sensitive detection methods is often necessary.

Mass Spectrometry-Based Analytical Strategies

Mass spectrometry (MS) is an indispensable tool for the analysis of natural products, providing highly specific detection and structural information. When coupled with chromatographic separation (LC-MS or GC-MS), it enables the identification and quantification of analytes within complex biological matrices dntb.gov.ua.

For this compound, LC-MS is the more appropriate technique given its likely non-volatility. Various ionization techniques can be employed, with Electrospray Ionization (ESI) being commonly used for natural products like diterpenoids, allowing for the generation of protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adduct ions dntb.gov.ua.

High-resolution mass spectrometry (HRMS), using mass analyzers such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements that can be used to determine the elemental composition of the analyte and differentiate it from interfering ions with similar nominal masses dntb.gov.ua. This is particularly important in metabolomics and targeted analysis in biological samples.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a highly specific fingerprint for identification and can be used for quantitative analysis in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) modes, offering high sensitivity and selectivity. Non-targeted LC-MS/MS analysis has been used in metabolomics studies to identify a wide range of compounds, including Gelomulide N, in biological samples like semen.

Quantitative analysis of this compound in biological matrices using MS would likely involve:

Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM): These targeted approaches focus on detecting specific ions or fragmentation transitions corresponding to this compound, providing high sensitivity for quantification.

Internal Standards: Using a stable isotopically labeled analog of this compound or a structurally similar compound as an internal standard is crucial for accurate quantification, compensating for variations in sample preparation and matrix effects.

Calibration Curve: Establishing a calibration curve using known concentrations of this compound in a surrogate matrix or stripped biological matrix to relate the instrument response to the analyte concentration.

While direct quantitative data for this compound in cell culture extracts from the provided sources is limited, the application of UHPLC coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) represents a powerful approach for both the quantification and identification of this compound and its potential metabolites in such complex biological systems. Studies employing UHPLC-QTOF MS for metabolomics in serum demonstrate the feasibility of analyzing diverse metabolites in biological fluids.

Here is a summary of analytical techniques mentioned in the context of gelomulides and related natural products:

| Technique | Application | Examples from Literature |

| Column Chromatography | Isolation and purification | Silica gel, Sephadex LH-20 nih.govlibretexts.orgdntb.gov.uavulcanchem.com |

| HPLC | Isolation, analysis, and quantification | Semi-preparative C18 HPLC, RP-HPLC libretexts.orgdntb.gov.ua |

| UHPLC | High-resolution separation, metabolomics | Coupled with MS for complex samples |

| DAD (Diode Array Detection) | Detection in HPLC, spectral information | Used for quantification of other natural products |

| Mass Spectrometry (MS) | Identification, characterization, detection | EI-MS, ESI-MS nih.govdntb.gov.uavulcanchem.com |

| HRMS / HRESIMS | Accurate mass measurement, elemental composition | Coupled with LC for identification dntb.gov.uavulcanchem.com |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation, targeted quantification | LC-MS/MS for identification and potential quantification (SRM/PRM) |

| GC-MS | Analysis of volatile/derivatized compounds | Used for essential oils and identification of other compounds (Less likely for intact this compound) |

Chemoinformatics and Computational Approaches for Gelomulide G Research

Molecular Docking and Molecular Dynamics Simulations of Gelomulide G Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to form a stable complex. This is frequently used to predict how a small molecule ligand, such as this compound, might bind to a protein receptor cake.mejmchemsci.com. Molecular dynamics (MD) simulations, on the other hand, provide insights into the time-dependent behavior of molecular systems, allowing researchers to study the stability of ligand-protein complexes and the conformational changes involved in binding qut.edu.aunih.govnih.govrsc.orgmdpi.com.

While specific published studies detailing molecular docking or dynamics simulations specifically of this compound were not prominently found in the search results, these techniques are widely applied to natural products and diterpenoids, the class of compounds to which this compound belongs twas.orgmdpi.comkmu.edu.tw. For instance, molecular docking studies have been used to investigate the interaction of other natural compounds, including diterpenoids like those found in Suregada species, with various protein targets such as PD-L1 and STAT3 researchgate.netresearchgate.netresearchgate.netresearchgate.net. MD simulations are often used to refine docking results and assess the stability of predicted binding poses over time researchgate.net. The application of these methods to this compound would involve obtaining the 3D structure of this compound and the target protein, followed by computational simulations to predict binding affinity and analyze interaction profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic approach that develops predictive models correlating chemical structure with biological activity cake.mejmchemsci.comnih.govnih.gov. By analyzing a series of compounds with known structures and activities, QSAR models can identify structural features that are important for activity and predict the activity of new or untested compounds nih.govscispace.comnih.gov.

For this compound and its analogues, QSAR modeling could be employed to predict various biological effects based on their structural variations. Although no specific QSAR studies on this compound were identified, QSAR is a standard tool in natural product research and drug discovery cake.menih.gov. Developing a QSAR model for this compound would involve:

Gathering a dataset of this compound and its analogues with experimentally determined biological activities.

Calculating molecular descriptors that numerically represent the structural and physicochemical properties of these compounds nih.gov.

Using statistical or machine learning methods to build a model that relates the descriptors to the observed activities nih.govnih.gov.

Such a model could then be used to prioritize which this compound analogues to synthesize and test experimentally, potentially accelerating the discovery of more potent or selective compounds.

In Silico Profiling and Chemical Space Analysis of this compound and Analogues

In silico profiling involves using computational methods to predict various properties of a compound, including its potential biological targets, pharmacokinetic properties (like absorption, distribution, metabolism, and excretion - ADME), and toxicity cake.meresearchgate.net. Chemical space analysis explores the structural diversity and property distribution of a set of molecules nih.govscispace.comnih.govscispace.com.

Applying in silico profiling to this compound and its analogues would provide valuable predictions about their potential behavior in biological systems. This could include predicting potential off-targets or evaluating their drug-likeness based on computational filters cake.meresearchgate.net.

Chemical space analysis of this compound and known analogues would help to understand the structural landscape they occupy relative to other natural products or known bioactive compounds nih.govscispace.com. This can be visualized using dimensionality reduction techniques, allowing researchers to see clusters of structurally similar compounds and identify areas of chemical space that are underexplored nih.govscispace.comnih.gov. This analysis can inform the design of new analogues with increased structural diversity, potentially leading to the discovery of compounds with novel or improved activities.

Machine Learning Applications in Predicting Biological Effects

Machine learning (ML) techniques are increasingly being used in drug discovery to predict various biological effects, including activity against specific targets, toxicity, and efficacy biorxiv.orgnih.govarxiv.orgbu.edubiorxiv.org. These methods can learn complex relationships between molecular structures and biological outcomes from large datasets.

For this compound research, ML models could be trained on data from related diterpenoids or natural products with known biological activities to predict the likelihood of this compound or its analogues exhibiting similar effects biorxiv.orgnih.gov. This could involve using various ML algorithms and molecular representations (e.g., molecular fingerprints or graph-based representations) scispace.comresearchgate.net. While no specific ML studies on this compound were found, the application of ML for predicting biological effects of natural products is a growing area biorxiv.orgnih.govarxiv.org. For example, ML has been used in virtual screening pipelines to predict drug-target interactions researchgate.netbiorxiv.orgarxiv.org.

Virtual Screening Strategies for Identifying New Biological Targets or Active Analogues

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds for potential drug candidates cake.mearxiv.orgfrontiersin.orgnih.govbiorxiv.org. VS can be performed using either ligand-based or structure-based approaches frontiersin.org. Ligand-based VS uses information from known active compounds to identify similar molecules, while structure-based VS requires the 3D structure of the biological target and predicts binding based on docking and scoring cake.mearxiv.orgfrontiersin.org.

Virtual screening strategies could be applied to this compound research in several ways:

Target Identification: Using "reverse virtual screening" approaches, where the compound structure is used to predict potential biological targets cake.mefrontiersin.org. This could help identify novel proteins or pathways that this compound might interact with.

Analogue Discovery: Screening databases of commercially available compounds or natural product libraries to identify molecules structurally similar to this compound that may share similar biological activities cake.meresearchgate.net.

Identification of Active Analogues: Applying structure-based virtual screening against known or predicted targets of this compound using databases of designed or naturally occurring analogues to identify those with potentially higher binding affinities researchgate.netresearchgate.netresearchgate.netresearchgate.net.

Recent advances in VS combine techniques like molecular similarity, machine learning, and molecular docking to improve accuracy and efficiency researchgate.netbiorxiv.orgarxiv.orgbiorxiv.org. For example, a virtual screening study identified Gelomulide J as a potential inhibitor of PD-L1 and STAT3, highlighting the utility of these methods in finding active natural product analogues researchgate.netresearchgate.netresearchgate.netresearchgate.net.

Future Research Directions and Emerging Applications of Gelomulide G

Exploration of Undiscovered Biological Activities (In Vitro/Cellular)

While preliminary studies have identified antileishmanial and antiplasmodial activities for Gelomulide G, a vast landscape of its potential biological effects remains uncharted. nih.govnih.govresearchgate.net Future in vitro and cellular-based assays are crucial to unveiling a broader spectrum of its pharmacological potential.

Key Research Areas:

Anticancer Activity: The cytotoxic potential of other gelomulides, such as Gelomulide B and N, against various cancer cell lines suggests that this compound should be systematically screened against a diverse panel of human cancer cells, including those of the breast, lung, and colon. biocrick.comchemfaces.com

Anti-inflammatory Properties: Given that extracts from Suregada multiflora have demonstrated anti-inflammatory effects by inhibiting nitric oxide and prostaglandin (B15479496) E2 release, direct evaluation of this compound in cellular models of inflammation is a logical next step. nih.gov

Antimicrobial and Antiviral Activities: The rich ethnomedicinal history of the Suregada genus in treating infections points to the potential of its constituent compounds as antimicrobial agents. nih.govresearchgate.net this compound should be tested against a range of pathogenic bacteria and fungi, including drug-resistant strains. Furthermore, considering the antiviral properties reported for the genus, its activity against various viruses should be investigated. nih.gov

Table 1: Known and Potential In Vitro Biological Activities of this compound

| Biological Activity | Status | Supporting Evidence/Rationale |

| Antileishmanial | Confirmed | Significant activity against Leishmania donovani promastigotes with an IC50 below 20 µg/mL. nih.govresearchgate.netingentaconnect.com |

| Antiplasmodial | Implied | Extracts from the source genus show activity against Plasmodium falciparum. nih.gov |

| Anticancer | Potential | Other gelomulides exhibit cytotoxic effects on cancer cell lines. biocrick.comchemfaces.com |

| Anti-inflammatory | Potential | Extracts from the source plant show anti-inflammatory properties. nih.gov |

| Antimicrobial | Potential | Ethnomedicinal use of the source genus for treating infections. nih.govresearchgate.net |

| Antiviral | Potential | Antiviral activities reported for the Suregada genus. nih.gov |

Development of Advanced Synthetic and Biocatalytic Routes

The limited availability of this compound from its natural source necessitates the development of efficient synthetic and biocatalytic methods to produce the compound and its analogs for extensive biological evaluation.

Biocatalytic Approaches:

Microbial transformation has emerged as a powerful tool for the structural modification of natural products. Studies on this compound have demonstrated that fermentation with fungi can yield novel derivatives. nih.govhec.gov.pk

Aspergillus niger : Incubation of this compound with Aspergillus niger results in the formation of two new metabolites: 3β,6β-diacetoxy-8β,14β-dihydroxyabiet-13(15)-en-16,12-olide and 3β,6β-diacetoxy-14β-hydroxyabieta-8(9),13(15)-dien-16,12-olide. nih.govhec.gov.pk

Cunninghamella elegans : Transformation with Cunninghamella elegans yields the 14-epimer of the dihydroxy metabolite and a selectively deacetylated product, 3β-acetoxy-6β-hydroxy-8β,14β-epoxyabiet-13(15)-en-16,12-olide. nih.govhec.gov.pk

Future research should focus on optimizing these microbial transformation processes and exploring a wider range of microorganisms to generate a diverse library of this compound derivatives. researchgate.net

Chemical Synthesis and Derivatization:

While total synthesis of this compound has not yet been reported, semi-synthetic modifications can provide valuable structure-activity relationship (SAR) insights. Simple chemical reactions, such as acidic and basic hydrolysis, have been performed on this compound, leading to the removal of its acetyl groups. hec.gov.pk The development of a total synthesis route would be a significant milestone, enabling access to larger quantities of the compound and facilitating the creation of analogs with improved potency and selectivity.

Integration with Innovative Research Tools and Chemical Biology Probes

The complex structure of this compound can be leveraged to develop chemical biology probes to investigate its molecular targets and mechanisms of action. Future efforts could involve the synthesis of this compound analogs bearing reporter tags, such as fluorescent dyes or biotin, for use in target identification studies. These probes would be invaluable for techniques like affinity chromatography and fluorescence microscopy to visualize the subcellular localization of the compound and identify its binding partners.

Potential in Advanced Non-Clinical Delivery System Development

The therapeutic potential of many natural products is often hindered by poor solubility and bioavailability. While no specific studies on the formulation of this compound have been published, research on other complex natural products like paclitaxel (B517696) provides a roadmap for future investigations. mdpi.comresearchgate.net Advanced non-clinical delivery systems could enhance the efficacy of this compound.

Potential Delivery Strategies:

Nanoparticles: Encapsulating this compound in biodegradable polymeric nanoparticles could improve its solubility, stability, and pharmacokinetic profile.

Liposomes: Liposomal formulations can enhance drug delivery to target tissues and reduce systemic toxicity. mdpi.comresearchgate.net

Hydrogels: Embedding this compound-loaded nanocarriers within in situ-forming hydrogels could provide sustained and localized delivery for specific applications. mdpi.com

Research in this area would involve the formulation of this compound into these advanced delivery systems and their subsequent evaluation in non-clinical models to assess their biopharmaceutical properties.

Role in Mechanistic Biology and Pathway Delineation Studies

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its future development. Initial SAR studies on its antileishmanial activity suggest that the C-8/14 epoxide and the acetyl groups at C-3 and C-6 are important for its potency. ingentaconnect.com

Future mechanistic studies should aim to:

Identify Molecular Targets: Utilizing the chemical biology probes described in section 9.3, the direct molecular targets of this compound in pathogenic organisms and cancer cells can be identified.

Elucidate Signaling Pathways: Once the targets are known, downstream signaling pathways affected by this compound can be investigated. For instance, based on the mechanisms of other diterpenes like Jolkinolide B, it would be pertinent to explore if this compound modulates pathways such as Akt/mTOR or induces apoptosis.

Transcriptomic and Proteomic Analyses: Global analyses of changes in gene and protein expression in response to this compound treatment can provide a comprehensive understanding of its cellular effects and help to uncover novel mechanisms of action.

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutic agents and research tools.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。